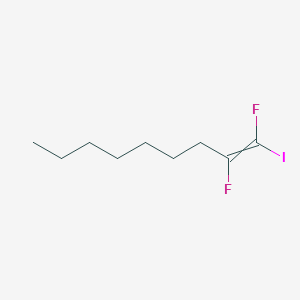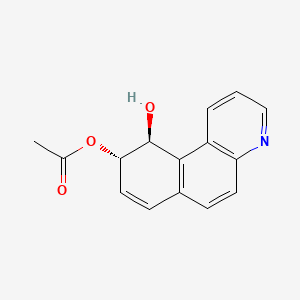
Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 9-acetate, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 9-acetate, trans-: is a chemical compound with the molecular formula C13H11NO2 It is a derivative of benzoquinoline, featuring a dihydrodiol group and an acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 9-acetate, trans- typically involves the reduction of benzoquinoline derivatives followed by acetylation. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and acetylation is achieved using acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. This may involve continuous flow reactors and automated synthesis processes to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 9-acetate, trans- undergoes various chemical reactions, including:
Oxidation: The dihydrodiol group can be oxidized to form quinone derivatives.
Reduction: The compound can be further reduced to form fully saturated derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Fully saturated benzoquinoline derivatives.
Substitution: Various substituted benzoquinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 9-acetate, trans- is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its dihydrodiol group is of particular interest in the study of oxidative stress and cellular metabolism .
Medicine: In medicine, derivatives of this compound are being investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities. The compound’s ability to interact with biological molecules makes it a candidate for drug development .
Industry: In industry, Benzo(f)quinoline-9,10-diol, 9
Eigenschaften
CAS-Nummer |
103620-35-5 |
|---|---|
Molekularformel |
C15H13NO3 |
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
[(9S,10S)-10-hydroxy-9,10-dihydrobenzo[f]quinolin-9-yl] acetate |
InChI |
InChI=1S/C15H13NO3/c1-9(17)19-13-7-5-10-4-6-12-11(3-2-8-16-12)14(10)15(13)18/h2-8,13,15,18H,1H3/t13-,15+/m0/s1 |
InChI-Schlüssel |
YBCWJSFBDWBPGT-DZGCQCFKSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1C=CC2=C([C@@H]1O)C3=C(C=C2)N=CC=C3 |
Kanonische SMILES |
CC(=O)OC1C=CC2=C(C1O)C3=C(C=C2)N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5,6-Trimethyl-p-benzoquinone]](/img/structure/B14344768.png)
![6-ethoxy-3-ethyl-5-oxo-1-propyl-8H-pyrimido[5,4-b][1,4]thiazine-2,4,7-trione](/img/structure/B14344775.png)
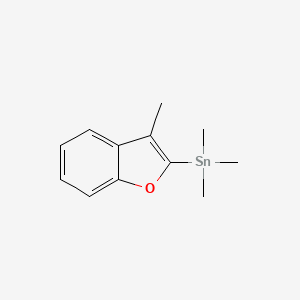

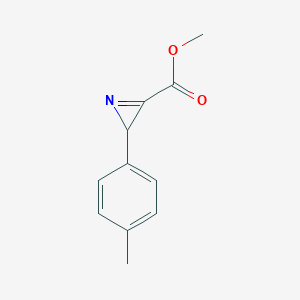
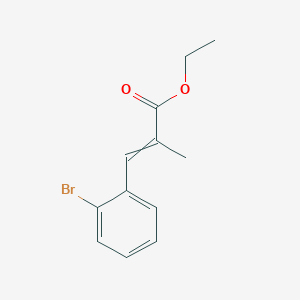
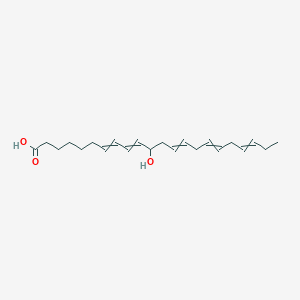
![4-Amino-11H-pyrido[2,1-B]quinazolin-11-one](/img/structure/B14344810.png)
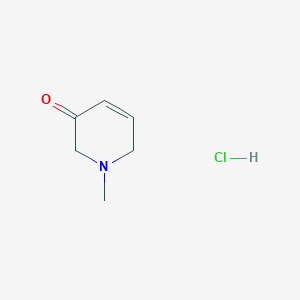
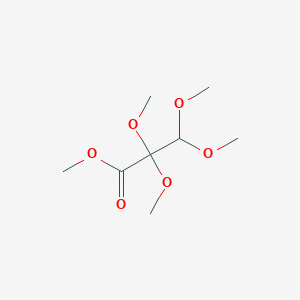
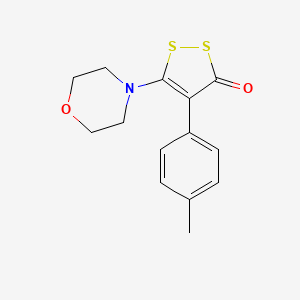
![Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate](/img/structure/B14344857.png)
![1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane](/img/structure/B14344864.png)
